![molecular formula C9H12O4 B1355444 Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate CAS No. 115913-32-1](/img/structure/B1355444.png)

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

Übersicht

Beschreibung

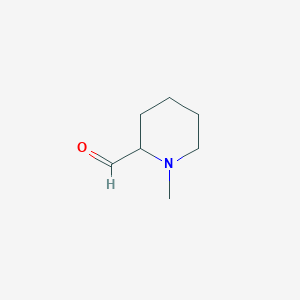

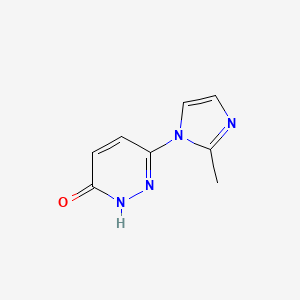

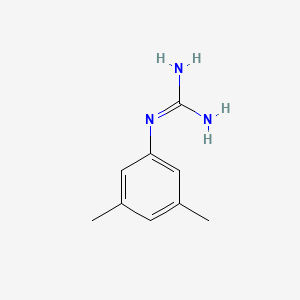

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is a chemical compound with the molecular formula C9H12O4 . It is a derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is a starting material for polymers and a useful reagent for click chemistry and biological studies .

Synthesis Analysis

The synthesis of this compound has been described in several papers . The large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) have been reported by researchers at Enamine Ltd .Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclo[1.1.1]pentane core with two carboxylate groups attached to it . The InChI code for this compound is 1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 184.19 . The compound should be stored in a dry place .Wissenschaftliche Forschungsanwendungen

Enantioselective Functionalization

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is a key compound in enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs). This process, catalyzed by chiral dirhodium complexes, enables the formation of new C–C bonds at the tertiary position of BCPs. Such functionalization is significant for creating chiral substituted BCPs, which are valuable in pharmaceutical and chemical research due to their metabolic stability and potential as bioisosteres (Garlets et al., 2020).

NMR Spectroscopy and Fluorination

The compound is used in studies involving direct fluorination, yielding esters of bridge-fluorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids. This research is pivotal for understanding the chemical shifts and coupling constants in NMR spectroscopy, offering insights into the structural and electronic properties of fluorinated BCPs (Shtarev et al., 2001).

Synthesis of Bicyclo[1.1.1]pentane-Derived Building Blocks

The dimethyl derivative is crucial in synthesizing BCP-derived azides and terminal alkynes, important for click reactions in medicinal, combinatorial, and bioconjugate chemistry. Such building blocks are instrumental in creating molecules with potential applications in various chemical and biological fields (Kokhan et al., 2017).

Photochemical Synthesis

This compound is also involved in photochemical synthesis methodologies. For instance, it acts as an intermediate in the photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, demonstrating its utility in creating complex molecular structures through photochemical reactions (Levin et al., 2003).

Radical Acylation and Aminoalkylation

In drug design, the radical acylation of [1.1.1]propellane with aldehydes using this compound leads to the synthesis of bicyclo[1.1.1]pentane ketones. This methodology is significant for its broad substrate scope and utility in modifying bioactive molecules (Li et al., 2022). Similarly, aminoalkylation of [1.1.1]propellane using this compound enables direct access tovaluable 3-alkylbicyclo[1.1.1]pentan-1-amines, essential in synthesizing bioisosteres for aromatic rings, tert-butyl groups, and alkynes. This method stands out for its mild reaction conditions and compatibility with various functional groups, making it crucial for constructing molecules in drug discovery (Hughes et al., 2019).

Safety and Hazards

The safety information for Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate indicates that it is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMHLEILGHXLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555699 | |

| Record name | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115913-32-1 | |

| Record name | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate undergoes exhaustive fluorination?

A1: Exhaustive direct fluorination of this compound yields two primary products: dimethyl pentafluorobicyclo[1.1.1]pentane-1,3-dicarboxylate and hexafluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid. [] This process allows for the systematic substitution of hydrogen atoms with fluorine in the bicyclic structure.

Q2: How does the degree of fluorination impact the strain within the bicyclo[1.1.1]pentane cage?

A2: Research indicates that increasing the number of fluorine atoms within the bicyclo[1.1.1]pentane framework leads to a significant increase in strain energy. [] This strain is particularly pronounced in specific fluorine arrangements: geminal, proximate, and W-related. Calculations suggest that hexasubstitution (complete fluorination of the bridgehead positions) can result in a strain energy as high as 33-35 kcal/mol.

Q3: How do researchers characterize the different fluorinated derivatives of this compound?

A3: Various spectroscopic techniques are employed to characterize these fluorinated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H, ¹³C, and ¹⁹F NMR, provides valuable information about the structure and bonding within the molecules. [] Researchers observed a wide range of chemical shifts and long-range coupling constants, reflecting the influence of fluorine substitution patterns. These experimental findings were further supported by theoretical calculations using methods like GIAO-RHF and EOM-CCSD. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.